molecular formula C7H13ClF3NO B2657824 4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride CAS No. 2413904-46-6

4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride

Cat. No.: B2657824
CAS No.: 2413904-46-6
M. Wt: 219.63
InChI Key: GBTKOPCFZVQWIQ-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride is a chemical compound with the molecular formula C7H12F3NO·HCl. It is also known by its IUPAC name, 4-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride . This compound is characterized by the presence of a trifluoroethyl group attached to an oxan-4-amine structure, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with tetrahydro-2H-pyran-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxan-4-amine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The trifluoroethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-amine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where trifluoroethyl derivatives have shown promise.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)oxan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)5-6(11)1-3-12-4-2-6;/h1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPSJNDWXYKQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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